molecular formula C9H13N5 B1203352 9-ethyl-n,n-dimethyl-9h-purin-6-amine CAS No. 5427-22-5

9-ethyl-n,n-dimethyl-9h-purin-6-amine

Cat. No.: B1203352
CAS No.: 5427-22-5
M. Wt: 191.23 g/mol
InChI Key: RDSBNAHSAFSNRA-UHFFFAOYSA-N
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Description

9-ethyl-n,n-dimethyl-9h-purin-6-amine: is a heterocyclic organic compound with the molecular formula C9H13N5 It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-n,n-dimethyl-9h-purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with ethyl iodide and dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 9-ethyl-n,n-dimethyl-9h-purin-6-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleoside analogs and other biologically active compounds .

Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and as a ligand in receptor studies. Its structural similarity to adenine makes it a valuable tool in studying nucleic acid interactions .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 9-ethyl-n,n-dimethyl-9h-purin-6-amine involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of certain enzymes by mimicking the structure of adenine, thereby interfering with the enzyme’s ability to bind to its natural substrate. This compound can also integrate into nucleic acids, disrupting their normal function and leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 6-Dimethylaminopurine
  • 6-Dimethyladenine
  • 6-(Dimethylamino)Purine
  • N,N-Dimethyl-6-Aminopurine

Comparison: Compared to these similar compounds, 9-ethyl-n,n-dimethyl-9h-purin-6-amine is unique due to its ethyl substitution at the 9-position.

Properties

IUPAC Name

9-ethyl-N,N-dimethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-4-14-6-12-7-8(13(2)3)10-5-11-9(7)14/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSBNAHSAFSNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202626
Record name N(6)-Dimethyl-N(9)-ethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5427-22-5
Record name N(6)-Dimethyl-N(9)-ethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N(6)-Dimethyl-N(9)-ethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(6)-DIMETHYL-N(9)-ETHYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWR86Y4WBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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